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Compound of Interest

Compound Name:
(2-Chloro-1,1,2-

trifluoroethyl)diethylamine

CAS No.: 357-83-5

Cat. No.: B1581288 Get Quote

Reagent: (2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS: 357-83-5 Common Name:

Yarovenko Reagent Primary Function: Nucleophilic Fluorination (Deoxyfluorination)[1]

Executive Technical Summary
The Yarovenko reagent is a powerful, liquid-phase fluorinating agent synthesized from the

addition of diethylamine to chlorotrifluoroethylene (CTFE). While functionally similar to the

Ishikawa reagent and DAST, the Yarovenko reagent offers a distinct economic advantage for

large-scale operations due to the low cost of its bulk precursors.

However, its utility is constrained by thermal instability and moisture sensitivity. Unlike the

Ishikawa reagent, which is relatively shelf-stable, the Yarovenko reagent degrades significantly

over days, even under refrigeration. Therefore, successful large-scale application requires a

"Make-and-Use" strategy—synthesizing the reagent in situ or immediately prior to consumption

—rather than relying on long-term storage.

Key Applications
Deoxyfluorination: Conversion of primary/secondary alcohols to alkyl fluorides.

Acyl Fluoride Synthesis: Conversion of carboxylic acids to highly reactive acyl fluorides.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1581288?utm_src=pdf-interest
https://www.benchchem.com/product/b1581288?utm_src=pdf-body
https://www.mdpi.com/1420-3049/22/6/977
https://www.mdpi.com/1420-3049/22/6/977
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heterocycle Formation: Cyclization of amino-alcohols and related nucleophiles.

Safety Architecture & Hazard Analysis
Scale-up increases the thermal mass and potential for runaway decomposition. Strict

adherence to these safety parameters is mandatory.

Hazard Category Specific Risk Mitigation Strategy

HF Release
Hydrolysis releases

Hydrofluoric Acid (HF).[1]

Mandatory: Calcium gluconate

gel on standby. All scrubbers

must contain caustic soda

(NaOH) to neutralize effluent

gas.

Thermal Runaway
The formation reaction (Amine

+ CTFE) is exothermic.

Maintain reaction temperature

<45°C. Use active cooling

(chiller/brine) during gas

bubbling.

Pressure CTFE is a gas (bp -28°C).

Ensure the reactor venting

system is unobstructed to

prevent over-pressurization.

Use a sparger for efficient gas

uptake.

Toxicity
Reagent is a vesicant; CTFE is

toxic/flammable.

Full PPE (chem suit, face

shield). Work strictly within a

fume hood or closed reactor

system.

Mechanism of Action
The reagent functions via a fluoro-iminium intermediate.[1] The high electronegativity of the

fluorine atoms activates the

-carbon, facilitating nucleophilic attack by the alcohol oxygen, followed by displacement by
fluoride.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.mdpi.com/1420-3049/22/6/977
https://www.mdpi.com/1420-3049/22/6/977
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yarovenko Reagent
(Cl-CFH-CF2-NEt2)

Alkoxy-Amino Intermediate
(Unstable)

 -HF 

Alcohol
(R-OH)

 -HF 

SN2 Transition
[F- attacking R+]

 Activation 

Alkyl Fluoride
(R-F)

Amide Byproduct
(Cl-CFH-CONEt2)

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the deoxyfluorination of alcohols. The driving force is the

formation of the stable amide bond in the byproduct.

Master Protocols (Scale-Up Ready)
Protocol A: Large-Scale Synthesis of Yarovenko
Reagent (1.0 kg Scale)
Note: This protocol avoids distillation by preparing a high-purity crude oil suitable for immediate

use, minimizing thermal degradation risks.

Reagents:

Diethylamine (DEA): 850 g (11.6 mol)

Chlorotrifluoroethylene (CTFE) gas: ~1100 g (9.4 mol) [Limiting Reagent]

Solvent: None (Neat reaction) or Diethyl Ether (if dilution is required for heat management)

Equipment:

2L Jacketed Reactor (Glass or Hastelloy).

Gas sparging tube (fritted glass or PTFE).

Overhead mechanical stirrer (high torque).

Cryogenic condenser (-20°C) on the vent line to reflux unreacted CTFE.

Step-by-Step Procedure:
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System Prep: Purge reactor with dry nitrogen. Charge Diethylamine (850 g) into the reactor.

Cooling: Circulate coolant to bring the internal temperature to 0–5°C.

Addition (Critical): Begin bubbling CTFE gas through the sparger.

Rate Control: Adjust gas flow so the exotherm does not exceed 40°C.

Observation: The volume will expand significantly.

Saturation: Continue addition for 6–8 hours until the theoretical weight of CTFE has been

absorbed or CTFE reflux is observed (indicating saturation).

Post-Reaction: Stir the mixture at ambient temperature (20–25°C) for 12 hours.

Degassing: Apply a light vacuum (200 mbar) for 30 minutes to remove excess dissolved

CTFE and unreacted diethylamine.

Quality Control: Take a small aliquot for 19F-NMR.

Success Criteria: Distinct signals for the -CFH-CF2- moiety; absence of significant impurity

peaks.

Storage:Do not store. Transfer immediately to the fluorination reactor (Protocol B).

Protocol B: Fluorination of a Primary Alcohol (Process
Scale)
Target: Conversion of 1-Octanol to 1-Fluorooctane (Model Reaction)

Reagents:

Substrate: 1-Octanol (1.0 equiv)

Yarovenko Reagent (from Protocol A): 1.2 – 1.5 equiv

Solvent: Dichloromethane (DCM) or Dry Diglyme (for higher boiling substrates)
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Step-by-Step Procedure:

Charging: Charge the Yarovenko reagent (1.2 equiv) into a reactor containing anhydrous

DCM (5 vol relative to substrate). Cool to -10°C.

Addition: Dissolve the alcohol in minimal DCM. Add this solution dropwise to the reagent

over 1 hour.[2][3]

Process Note: Maintain T < 0°C. Fast addition results in elimination side-products

(alkenes).

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

Monitor by TLC/GC.

Quench (Hazardous): Cool to 0°C. Quench by slow addition into ice-cold saturated NaHCO3

solution.

Warning: Vigorous effervescence (CO2) and heat generation.

Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

MgSO4.[4]

Purification: Distillation is preferred for alkyl fluorides.

Process Control & Troubleshooting
Data derived from comparative analysis of fluoroalkyl amino reagents.
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Observation Root Cause Corrective Action

Darkening/Black Oil
Thermal decomposition of the

reagent.

Reagent is too old (>3 days) or

was heated >50°C. Discard

and synthesize fresh.

Low Yield (Alcohol Recovery)
Hydrolysis of reagent before

reaction.

Check solvent water content

(Karl Fischer). Ensure reactor

is N2-inerted.

Elimination Product (Alkene)
Reaction temperature too high

or basicity too high.

Lower addition temperature to

-20°C. Increase solvent

dilution.

Etched Glassware
HF generation during

storage/reaction.[1][5]

Use PTFE-lined reactors or

passivate glass. Neutralize

waste immediately.

Comparison with Alternative Reagents
While DAST is often the academic standard, Yarovenko remains relevant for cost-sensitive

scale-up.

Feature Yarovenko Reagent Ishikawa Reagent DAST

Precursors
CTFE + Diethylamine

(Cheap)

Hexafluoropropene +

DEA

SF4 + TMS-DMA

(Expensive)

Stability Poor (Days) Good (Months)
Moderate (Explosive

risk)

Atom Economy Moderate Low (Large byproduct) High

Scale-Up Suitability High (if made in-situ) High Low (Safety concerns)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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